![molecular formula C12H26Si2 B14450540 Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- CAS No. 78978-51-5](/img/structure/B14450540.png)
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with tert-butylchlorodimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors designed to handle the reactive nature of silanes.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes and other substituted silanes.
Applications De Recherche Scientifique
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in various applications, including catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent and precursor to silyl ethers.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Utilized in the synthesis of various organosilicon compounds.
Uniqueness
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
78978-51-5 |
|---|---|
Formule moléculaire |
C12H26Si2 |
Poids moléculaire |
226.50 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-12(2,3)14(7,8)11-9-10-13(4,5)6/h11H2,1-8H3 |
Clé InChI |
MZLUBGIGGWMLSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
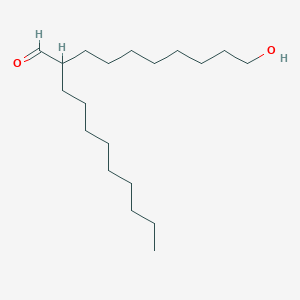
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

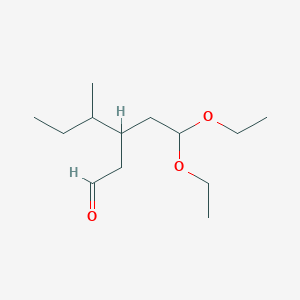
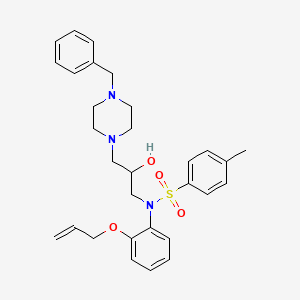
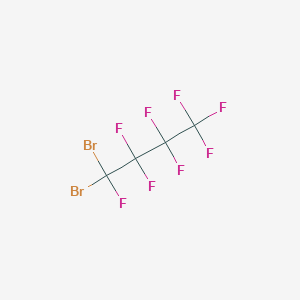

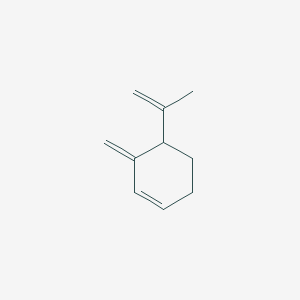
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
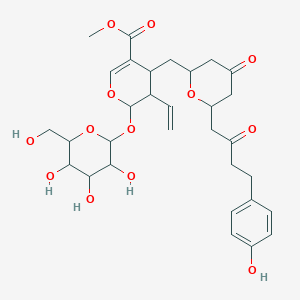
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)

